3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride
Overview
Description
3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride is a chemical compound that features a pyridine ring attached to an alanine derivative
Mechanism of Action
Target of Action
It’s known that similar compounds play a crucial role in synthetic organic chemistry, particularly in peptide drug discovery .
Mode of Action
Related compounds are often involved in carbon–carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Related compounds are known to participate in the suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Related compounds have been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .
Action Environment
It’s known that the success of related compounds in reactions like the suzuki–miyaura (sm) cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride typically involves the esterification of 3-(3-pyridyl)-D-alanine. This process can be achieved through the reaction of 3-(3-pyridyl)-D-alanine with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl ester. The resulting product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions to form pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The pyridine ring can participate in substitution reactions, such as nucleophilic aromatic substitution, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical intermediates and as a reagent in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Pyridyl)-D-alanine methyl ester dihydrochloride
- 3-(4-Pyridyl)-D-alanine methyl ester dihydrochloride
- 3-(3-Pyridyl)-L-alanine methyl ester dihydrochloride
Uniqueness
3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride is unique due to its specific structural configuration, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
methyl (2R)-2-amino-3-pyridin-3-ylpropanoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)5-7-3-2-4-11-6-7;;/h2-4,6,8H,5,10H2,1H3;2*1H/t8-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSHHLGNMODFNC-YCBDHFTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CC=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CN=CC=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375186 | |
Record name | Methyl 3-pyridin-3-yl-D-alaninate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197088-84-9 | |
Record name | Methyl 3-pyridin-3-yl-D-alaninate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 197088-84-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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